methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a pyrrole moiety, such as our compound of interest, have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . Specifically, they have been found to present better anti-fibrotic activities than some existing drugs . This suggests that our compound could potentially be used in the treatment of fibrotic diseases .
Antibacterial Activity
Pyrrole-ligated compounds have been synthesized and evaluated for their antibacterial activity . Given the structural similarity, it’s plausible that our compound could also exhibit antibacterial properties .
Antitubercular Activity
Some pyrrole-ligated compounds have shown strong antitubercular properties . This suggests that our compound could potentially be used in the treatment of tuberculosis .
Inhibition of Enoyl ACP Reductase
Enoyl ACP reductase is an essential enzyme in the fatty acid synthesis pathway of bacteria. Some pyrrole-ligated compounds have been found to inhibit this enzyme , suggesting a potential application of our compound in the development of new antibacterial drugs .
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is an enzyme involved in the synthesis of nucleotides and thus, DNA. Some pyrrole-ligated compounds have been found to inhibit DHFR , suggesting that our compound could potentially be used in the development of anticancer drugs .
Antioxidant Activity
Compounds with a pyrrole moiety have been found to exhibit antioxidant properties . This suggests that our compound could potentially be used in the prevention of diseases caused by oxidative stress .
Acetylcholinesterase Inhibition
Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Compounds with a pyrrole moiety have been found to inhibit this enzyme , suggesting a potential application of our compound in the treatment of Alzheimer’s disease .
Anti-Inflammatory Activity
Pyrrole-ligated compounds have been evaluated for their anti-inflammatory activity . This suggests that our compound could potentially be used in the treatment of inflammatory diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)9(10(13)14-4)12-7-5-6-8-12/h5-9H,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNZQYIWCYSXPB-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)N1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate |
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